ethyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Overview
Description
“Ethyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The InChI code for this compound is 1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3 .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.25 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .
Mechanism of Action
While the specific mechanism of action for “ethyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate” is not mentioned in the search results, it’s worth noting that pyrazole derivatives have been found to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Safety and Hazards
The safety and hazards associated with “ethyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate” are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. The Material Safety Data Sheet (MSDS) for this compound can provide more detailed safety information .
Future Directions
The future directions for “ethyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate” and other pyrazole derivatives could involve further exploration of their biological activities and potential therapeutic applications . There is also interest in developing more environmentally friendly and efficient synthetic methodologies for these compounds .
Properties
IUPAC Name |
ethyl 2-(4-cyano-5-methyl-3-nitropyrazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-3-17-8(14)5-12-6(2)7(4-10)9(11-12)13(15)16/h3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSZTIPOWUNGCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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